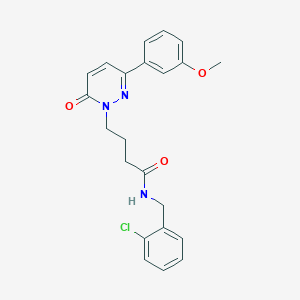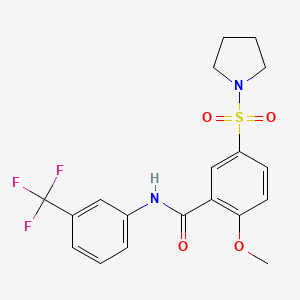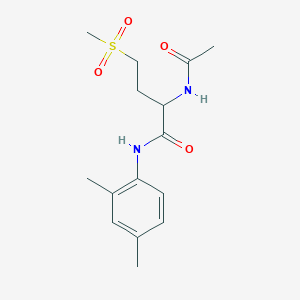![molecular formula C23H23NO5 B2886653 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1448061-25-3](/img/structure/B2886653.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . It also contains a phenyl group and a tetrahydro-2H-pyran-4-carboxamide moiety, which are common in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group, the phenyl group, and the tetrahydro-2H-pyran-4-carboxamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would likely be influenced by its molecular structure .Scientific Research Applications
Chemical Synthesis and Medicinal Applications
Innovative Synthesis Approaches
Research focuses on developing practical and efficient synthesis methods for complex molecules with potential medicinal applications. For example, Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, showcasing the innovation in synthesis techniques for compounds with potential therapeutic benefits Ikemoto et al., 2005.
Antimicrobial and Antifungal Research
Novel compounds are evaluated for their antimicrobial and antifungal properties. For instance, Idrees et al. (2019) synthesized and assessed the antimicrobial efficacy of benzofuran-2-yl derivatives, indicating the ongoing search for new antimicrobial agents Idrees et al., 2019.
Materials Science and Polymer Research
Polymer Synthesis
Research in materials science includes the development of new polyamides with potential applications in various industries. Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides, underlining the role of chemical innovation in creating materials with desirable thermal and mechanical properties Hsiao et al., 2000.
Bioactive Compound Development
Anticancer and Antitubercular Agents
The synthesis and evaluation of compounds for potential anticancer and antitubercular activities are critical areas of research. For example, Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, leading to the discovery of compounds with potential effects on breast tumor metastasis, demonstrating the intersection of computational and experimental methods in drug discovery Wang et al., 2011.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities , suggesting that it may target cellular processes involved in cancer progression.
Biochemical Pathways
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells , suggesting that it may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(23(10-14-26-15-11-23)18-6-2-1-3-7-18)24-12-4-5-13-27-19-8-9-20-21(16-19)29-17-28-20/h1-3,6-9,16H,10-15,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSMGPSISKGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)



![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)
![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)

![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

